Corynoxan

Description

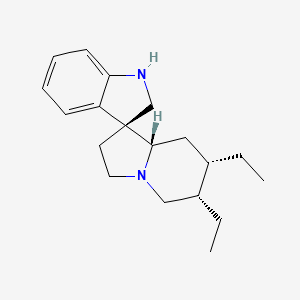

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H28N2 |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

(3R,6'S,7'S,8'aS)-6',7'-diethylspiro[1,2-dihydroindole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine] |

InChI |

InChI=1S/C19H28N2/c1-3-14-11-18-19(9-10-21(18)12-15(14)4-2)13-20-17-8-6-5-7-16(17)19/h5-8,14-15,18,20H,3-4,9-13H2,1-2H3/t14-,15+,18-,19-/m0/s1 |

InChI Key |

NXFSUTOLIGTJLJ-QXGSTGNESA-N |

SMILES |

CCC1CC2C3(CCN2CC1CC)CNC4=CC=CC=C34 |

Isomeric SMILES |

CC[C@H]1C[C@H]2[C@@]3(CCN2C[C@H]1CC)CNC4=CC=CC=C34 |

Canonical SMILES |

CCC1CC2C3(CCN2CC1CC)CNC4=CC=CC=C34 |

Origin of Product |

United States |

Foundational & Exploratory

Corynoxine's Neuronal Mechanism of Action: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynoxine, a naturally occurring oxindole alkaloid, has emerged as a promising neuroprotective agent with significant potential for the treatment of neurodegenerative diseases. This technical guide delineates the core mechanisms of action of corynoxine in neuronal cells, with a focus on its role in promoting cellular autophagy, mitigating neuroinflammation, and clearing pathogenic protein aggregates. Through a comprehensive review of preclinical studies, this document provides a detailed examination of the signaling pathways modulated by corynoxine, alongside a summary of quantitative data and detailed experimental methodologies. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative disorders.

Introduction to Corynoxine

Corynoxine is an active constituent isolated from the plant Uncaria rhynchophylla, a traditional Chinese medicine herb. Preclinical research has demonstrated its neuroprotective properties in various models of neurodegeneration, including Alzheimer's disease (AD) and Parkinson's disease (PD). Its therapeutic potential is largely attributed to its ability to induce autophagy, a cellular process essential for the degradation and recycling of damaged organelles and misfolded proteins.

Core Mechanism of Action: Autophagy Induction

The primary mechanism by which corynoxine exerts its neuroprotective effects is through the induction of autophagy. This process is critical for neuronal homeostasis, and its dysregulation is a known contributor to the pathogenesis of several neurodegenerative diseases.

Inhibition of the Akt/mTOR Signaling Pathway

Corynoxine enhances autophagy by inhibiting the Akt/mTOR signaling pathway, a key negative regulator of this process.[1] By reducing the phosphorylation of Akt, mTOR, and its downstream effector p70S6K, corynoxine effectively disinhibits the autophagy machinery.[1]

Activation and Nuclear Translocation of TFEB and TFE3

A crucial consequence of mTOR inhibition by corynoxine is the activation and nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[2][3] These transcription factors are master regulators of lysosomal biogenesis and autophagy-related gene expression.[2] Upon dephosphorylation, TFEB and TFE3 move from the cytoplasm to the nucleus, where they promote the expression of genes essential for autophagosome formation and lysosomal function.[2]

Lysosomal Calcium Release via TRPML1

Corynoxine has been shown to stimulate the release of calcium from lysosomes via the Transient Receptor Potential Mucolipin 1 (TRPML1) channel.[2][3] This localized calcium release is a key signal for the activation of TFEB and TFE3, further linking corynoxine to the regulation of autophagic and lysosomal pathways.[2]

Role of the PIK3C3/VPS34 Complex (Corynoxine B)

While direct evidence for corynoxine is still emerging, studies on its isomer, corynoxine B, have revealed an additional layer of regulation. Corynoxine B enhances autophagy by activating the Class III phosphatidylinositol 3-kinase (PIK3C3/VPS34) complex through a direct interaction with High Mobility Group Box 1/2 (HMGB1/2).[4] This activation is critical for the initiation of autophagosome formation.

Signaling Pathway Diagram

Caption: Corynoxine's core signaling pathway in neuronal cells.

Neuroprotective Effects in Disease Models

Alzheimer's Disease (AD)

In preclinical models of AD, corynoxine has been shown to reduce the levels of amyloid-β (Aβ) peptides and the amyloid precursor protein (APP).[1][5] By enhancing autophagy and lysosomal biogenesis, corynoxine promotes the clearance of these pathogenic proteins, leading to improved cognitive function in animal models.[2]

Parkinson's Disease (PD)

In PD models, corynoxine protects dopaminergic neurons by promoting the degradation of aggregated α-synuclein, a key component of Lewy bodies.[6] This is achieved through the induction of autophagy via the mTOR pathway.[6] Furthermore, corynoxine has been shown to improve motor function in rotenone-induced animal models of PD.[6]

Anti-Neuroinflammatory Effects

Beyond its effects on autophagy, corynoxine also exhibits anti-inflammatory properties. It has been shown to reduce neuroinflammation by inhibiting the activation of microglia and decreasing the secretion of pro-inflammatory cytokines such as TNF-α.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on corynoxine.

Table 1: In Vitro and In Vivo Dosages

| Compound | Model System | Concentration/Dosage | Outcome | Reference |

| Corynoxine | N2a neuronal cells | 25 µM | Increased autophagy flux, TFEB/TFE3 nuclear translocation | [2] |

| Corynoxine | Rotenone-induced rat model of PD | 2.5 mg/kg, 5 mg/kg | Neuroprotection, improved motor function | [6] |

| Corynoxine | Rotenone-induced mouse model of PD | 5 mg/kg, 10 mg/kg | Neuroprotection, improved motor function | [6] |

| Corynoxine B | N2aSwedAPP cells | Dose-dependent | Decreased Aβ levels | [1] |

| Corynoxine B | Tg2567 mice | 20 mg/kg/day | Reduced Aβ pathology | [1] |

Table 2: Effects on Protein Expression and Activity

| Target Protein/Process | Effect of Corynoxine | Method of Detection | Model System | Reference |

| p-Akt | Decrease | Western Blot | N2a cells | [2] |

| p-mTOR | Decrease | Western Blot | N2a cells, Rat brain | [2][6] |

| p-p70S6K | Decrease | Western Blot | Rat brain | [6] |

| LC3-II | Increase | Western Blot | N2a cells, Mouse brain | [2][6] |

| p62/SQSTM1 | Decrease | Western Blot | N2a cells, Mouse brain | [2][6] |

| TFEB/TFE3 | Increased Nuclear Translocation | Immunofluorescence | N2a cells | [2] |

| Aβ levels | Decrease | ELISA | N2aSwedAPP cells | [1] |

| α-synuclein aggregates | Decrease | Immunohistochemistry | Rat brain | [6] |

Detailed Experimental Methodologies

Cell Culture and Treatment

-

Cell Lines: Neuro-2a (N2a) cells, N2a cells stably expressing Swedish APP (N2aSwedAPP), PC12 cells.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Corynoxine Treatment: Corynoxine is dissolved in DMSO to prepare a stock solution and then diluted in culture medium to the final working concentration (e.g., 25 µM). Control cells are treated with an equivalent volume of DMSO.

Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies (e.g., anti-p-mTOR, anti-LC3, anti-p62) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: A generalized workflow for Western Blot analysis.

Immunofluorescence for TFEB/TFE3 Nuclear Translocation

-

Cell Seeding: Cells are grown on glass coverslips in a 24-well plate.

-

Treatment: Cells are treated with corynoxine or vehicle control.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Staining: Cells are incubated with a primary antibody against TFEB or TFE3, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging: Coverslips are mounted on slides and imaged using a confocal microscope. The ratio of nuclear to cytoplasmic fluorescence is quantified.

Amyloid-β (Aβ) ELISA

-

Sample Collection: Cell culture supernatants or brain tissue lysates are collected.

-

ELISA Procedure: A sandwich ELISA kit specific for human Aβ42 is used according to the manufacturer's instructions. Briefly, samples and standards are added to a microplate pre-coated with an Aβ capture antibody. A detection antibody conjugated to an enzyme is then added, followed by a substrate solution.

-

Measurement: The absorbance is measured at 450 nm, and the concentration of Aβ is determined by comparison to a standard curve.

Conclusion

Corynoxine presents a multi-faceted mechanism of action in neuronal cells that positions it as a compelling candidate for further investigation in the context of neurodegenerative diseases. Its ability to induce autophagy through the modulation of the Akt/mTOR and TFEB/TFE3 signaling pathways, coupled with its anti-inflammatory effects, addresses key pathological processes in neurodegeneration. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for future research and development efforts aimed at harnessing the therapeutic potential of corynoxine and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Corynoxine promotes TFEB/TFE3-mediated autophagy and alleviates Aβ pathology in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corynoxine promotes TFEB/TFE3-mediated autophagy and alleviates Aβ pathology in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Discovery, Isolation, and Characterization of Corynoxine from Uncaria rhynchophylla

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncaria rhynchophylla (Gouteng), a climbing shrub belonging to the Rubiaceae family, has a long history of use in traditional Chinese medicine for the treatment of central nervous system disorders, including headache, dizziness, and convulsions.[1][2] The therapeutic effects of this plant are largely attributed to its rich alkaloid content. Among these, Corynoxine, a tetracyclic oxindole alkaloid, has garnered significant scientific interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the discovery, and detailed methodologies for the isolation and characterization of Corynoxine from Uncaria rhynchophylla. Additionally, it elucidates its known mechanism of action involving key cellular signaling pathways.

Discovery and Initial Isolation

Corynoxine is one of several structurally related oxindole alkaloids isolated from Uncaria rhynchophylla. Early phytochemical investigations of this plant led to the identification of a series of alkaloids, including Corynoxine and its isomers.[1] Bioassay-guided fractionation has been a key approach in isolating neuroprotective compounds from Uncaria rhynchophylla, leading to the identification of Corynoxine among other active constituents.[1]

Experimental Protocols for Isolation and Purification

The isolation of Corynoxine from Uncaria rhynchophylla involves a multi-step process encompassing extraction, fractionation, and final purification. Two effective methods are detailed below.

Method 1: Preparative pH-Zone Refining Counter-Current Chromatography (pHS-CCC)

This technique is highly effective for the preparative separation of alkaloids from complex mixtures based on their pKa values and hydrophobicity.[3]

1. Plant Material and Extraction:

-

Dried, hooked stems of Uncaria rhynchophylla are pulverized.

-

The powdered plant material (1 kg) is macerated in 6 L of 70% aqueous ethanol for 24 hours at room temperature.[4]

-

The mixture is then refluxed for 30 minutes. This extraction process is repeated twice.[4]

-

The pooled extracts are concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.[4]

2. Enrichment of Total Alkaloids:

-

The crude extract is resuspended in water and partitioned with chloroform to extract the alkaloid-rich fraction.

-

For enrichment, a two-phase solvent system composed of petroleum ether-ethyl acetate-isopropanol-water (2:6:3:9, v/v/v/v) is used. 10 mM triethylamine (TEA) is added to the organic stationary phase as a retainer, and 5 mM hydrochloric acid (HCl) is added to the aqueous mobile phase as an eluter.[5]

3. pHS-CCC Separation:

-

A second two-phase solvent system of methyl tert-butyl ether (MTBE)-acetonitrile-water (4:0.5:5, v/v/v) is employed for the final purification.

-

10 mM TEA is added to the organic stationary phase, and 5 mM HCl is added to the aqueous mobile phase.

-

The enriched alkaloid fraction (2.8 g) is subjected to pHS-CCC, yielding highly pure alkaloids, including corynoxeine (a stereoisomer of Corynoxine).

Method 2: Semi-Preparative High-Performance Liquid Chromatography (HPLC)

This method is suitable for the final purification of Corynoxine from a pre-fractionated extract.

1. Initial Fractionation:

-

The crude ethanol extract of Uncaria rhynchophylla is subjected to column chromatography on silica gel.

-

A stepwise gradient elution is performed with a chloroform-methanol solvent system.

2. Semi-Preparative HPLC Purification:

-

The fraction containing Corynoxine is further purified using a semi-preparative HPLC column.[4]

-

Mobile Phase: 0.01 mmol/L triethylamine in 70% (v/v) aqueous methanol.[4]

-

Flow Rate: 2.0 mL/min.[4]

-

This process yields pure Corynoxine (20 mg from a larger fraction).[4]

Data Presentation

Physicochemical and Spectrometric Data of Corynoxine

| Property | Data |

| Molecular Formula | C₂₂H₂₈N₂O₄ |

| Molecular Weight | 384.47 g/mol |

| Appearance | To be determined by experiment |

| Mass Spectrometry Data (ESI-MS/MS) | |

| Precursor Ion [M+H]⁺ | m/z 385.2119 |

| Major Fragment Ions | m/z 353.1836 ([M+H-32]⁺), 241.1322 ([M+H-144]⁺), 187.0852 ([M+H-198]⁺), 160.0746, 110.0959 ([M+H-275]⁺)[1] |

| ¹H and ¹³C NMR Data | The structural confirmation of Corynoxine is typically achieved by comparing its ¹H and ¹³C NMR spectral data with published literature values. A complete, tabulated dataset of chemical shifts and coupling constants is not readily available in the public domain but is referenced in several key publications.[4] |

Signaling Pathway Analysis: Inhibition of the PI3K/AKT Pathway

Recent studies have revealed that Corynoxine exerts its pharmacological effects, at least in part, by modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This pathway is a crucial regulator of cell proliferation, survival, and apoptosis.

Corynoxine has been shown to suppress the PI3K/AKT signaling cascade. This inhibition leads to a downstream decrease in the expression of cyclooxygenase-2 (COX-2), a pro-inflammatory enzyme often overexpressed in cancerous cells. Furthermore, there is evidence to suggest that Corynoxine may interact with and inhibit Glycogen Synthase Kinase 3 Beta (GSK3β), a key downstream effector of AKT. The inhibition of GSK3β is known to play a role in the regulation of tau protein phosphorylation, a process implicated in neurodegenerative diseases.

Experimental Workflow Visualization

The overall process for the discovery and isolation of Corynoxine can be visualized as a streamlined workflow, from the initial plant material to the pure, characterized compound.

Conclusion

Corynoxine stands out as a promising bioactive alkaloid from Uncaria rhynchophylla with demonstrated effects on critical cellular signaling pathways. The methodologies outlined in this guide, particularly the combination of efficient extraction techniques with advanced chromatographic separation methods like pH-zone refining counter-current chromatography and semi-preparative HPLC, provide a robust framework for obtaining high-purity Corynoxine for further research and development. The elucidation of its inhibitory action on the PI3K/AKT pathway opens avenues for exploring its therapeutic potential in diseases characterized by dysregulated cell proliferation and survival, such as cancer, as well as in neurodegenerative disorders. Further investigation into its precise molecular interactions and a comprehensive evaluation of its pharmacological profile are warranted to fully realize its clinical utility.

References

The Autophagy-Enhancing Properties of Corynoxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Corynoxine as a potent enhancer of autophagy. Corynoxine, a tetracyclic oxindole alkaloid isolated from the hooks of Uncaria rhynchophylla, has garnered significant interest for its neuroprotective effects, primarily attributed to its ability to induce autophagy and facilitate the clearance of aggregation-prone proteins implicated in neurodegenerative diseases. This document synthesizes key findings on its mechanism of action, presents available quantitative data in a structured format, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows.

Core Mechanism of Action: Inhibition of the Akt/mTOR Signaling Pathway

Corynoxine primarily enhances autophagy by suppressing the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2][3][4][5] This pathway is a central regulator of cellular growth, proliferation, and metabolism, and its inhibition is a well-established mechanism for inducing autophagy.

Under normal conditions, the activation of the Akt/mTOR pathway phosphorylates and inactivates key autophagy-initiating proteins, thereby suppressing autophagosome formation. Corynoxine treatment leads to a reduction in the phosphorylation levels of Akt, mTOR, and their downstream effector, p70 S6 Kinase (p70S6K).[1] This de-repression of the autophagy machinery initiates the formation of autophagosomes, which then engulf cellular debris and misfolded proteins for lysosomal degradation.

Quantitative Data on the Biological Activity of Corynoxine

The following tables summarize the key quantitative findings from in vitro and in vivo studies on Corynoxine's effects on autophagy markers, cell viability, and neuroprotection. Please note that the exact numerical data from the original publications are often presented graphically; the tables below reflect the observed trends and significant findings.

Table 1: In Vitro Effects of Corynoxine on Autophagy Markers

| Cell Line | Treatment (Corynoxine) | Key Autophagy Markers | Observed Effect | Reference |

| N2a (mouse neuroblastoma) | 6.25-25 µM for 6-12 hours | LC3-II/β-actin ratio | Dose-dependent increase | [2][3] |

| SH-SY5Y (human neuroblastoma) | 6.25-25 µM for 6-12 hours | LC3-II/β-actin ratio | Dose-dependent increase | [2][3] |

| PC12 (rat pheochromocytoma) | 25 µM for 48 hours | α-synuclein (WT and A53T) | Promoted degradation | [2][3] |

| N2a | 25 µM | p-Akt, p-mTOR, p-p70S6K | Decreased phosphorylation | [1] |

Table 2: Neuroprotective Effects of Corynoxine in a Parkinson's Disease Model

| Animal Model | Treatment (Corynoxine) | Key Outcomes | Observed Effect | Reference |

| Rotenone-induced rat model of Parkinson's Disease | Not specified | α-synuclein aggregation, TH-positive neuronal loss | Decreased aggregation and neuronal loss | [5] |

| LC3-II and p62 levels | Increased LC3-II, decreased p62 | [5] | ||

| p-mTOR and p-p70S6K levels | Decreased phosphorylation | [5] |

Signaling Pathways and Experimental Workflows

Corynoxine-Mediated Autophagy Induction through Akt/mTOR Inhibition

Caption: Corynoxine inhibits the Akt/mTOR pathway, leading to autophagy induction.

Experimental Workflow for Assessing Corynoxine-Induced Autophagy

Caption: Workflow for in vitro evaluation of Corynoxine-induced autophagy.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of Corynoxine's autophagic activity.

Cell Culture and Corynoxine Treatment

-

Cell Lines: SH-SY5Y (human neuroblastoma) and N2a (mouse neuroblastoma) cells are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Corynoxine Preparation: Corynoxine is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM) and then diluted in culture medium to the desired final concentrations (e.g., 6.25, 12.5, 25 µM). The final DMSO concentration in the culture medium should be kept below 0.1%.

Western Blot Analysis for Autophagy Markers and Signaling Proteins

-

Protein Extraction: After treatment with Corynoxine for the indicated times, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Rabbit anti-LC3B (1:1000)

-

Mouse anti-p62/SQSTM1 (1:1000)

-

Rabbit anti-phospho-Akt (Ser473) (1:1000)

-

Rabbit anti-Akt (1:1000)

-

Rabbit anti-phospho-mTOR (Ser2448) (1:1000)

-

Rabbit anti-mTOR (1:1000)

-

Rabbit anti-phospho-p70S6K (Thr389) (1:1000)

-

Rabbit anti-p70S6K (1:1000)

-

Mouse anti-β-actin (1:5000, as a loading control)

-

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse IgG, 1:5000) for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to the loading control (β-actin).

GFP-LC3 Puncta Formation Assay for Autophagosome Visualization

-

Cell Transfection: Cells are transiently transfected with a GFP-LC3 plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Corynoxine Treatment: 24 hours post-transfection, cells are treated with Corynoxine at the desired concentrations.

-

Cell Fixation and Imaging: After treatment, cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then washed again with PBS. The coverslips are mounted on glass slides with a mounting medium containing DAPI for nuclear staining.

-

Confocal Microscopy: The formation of GFP-LC3 puncta (representing autophagosomes) is observed using a confocal laser scanning microscope.

-

Quantification: The number of GFP-LC3 puncta per cell is counted in a sufficient number of cells (e.g., at least 50 cells per condition) from multiple random fields.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

-

Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of Corynoxine for a specified period (e.g., 24 hours).

-

Assay Procedure: The amount of LDH released into the culture medium, which is an indicator of cell membrane damage, is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's protocol.

-

Data Analysis: The absorbance is measured at the appropriate wavelength (e.g., 490 nm) using a microplate reader. The percentage of cytotoxicity is calculated relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release).

Conclusion

Corynoxine has emerged as a promising natural compound for the induction of autophagy. Its well-defined mechanism of action, centered on the inhibition of the Akt/mTOR signaling pathway, provides a solid foundation for its further investigation as a potential therapeutic agent for neurodegenerative and other diseases characterized by the accumulation of toxic protein aggregates. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of Corynoxine and other autophagy enhancers.

References

- 1. Corynoxine, a natural autophagy enhancer, promotes the clearance of alpha-synuclein via Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease [frontiersin.org]

Corynoxine: A Potential Neuroprotective Agent in Parkinson's Disease

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of α-synuclein aggregates. Current therapeutic strategies primarily focus on symptomatic relief. Corynoxine, an oxindole alkaloid isolated from the plant Uncaria rhynchophylla, has emerged as a promising neuroprotective agent. This technical guide provides a comprehensive overview of the current understanding of corynoxine's role in neuroprotection and its potential as a therapeutic agent for Parkinson's disease. We delve into its mechanisms of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction

The pathological hallmarks of Parkinson's disease include the progressive loss of dopaminergic neurons and the formation of intracellular proteinaceous inclusions known as Lewy bodies, primarily composed of aggregated α-synuclein.[1] The impairment of cellular protein clearance mechanisms, such as autophagy, and the presence of chronic neuroinflammation are considered key contributors to the pathogenesis of PD. Corynoxine has demonstrated significant neuroprotective effects in various preclinical models of Parkinson's disease by addressing these pathological processes.[1]

Mechanisms of Action

Corynoxine exerts its neuroprotective effects through two primary mechanisms: the induction of autophagy leading to the clearance of α-synuclein aggregates and the suppression of neuroinflammation by inhibiting microglial activation.

Autophagy Induction and α-Synuclein Clearance

Corynoxine has been shown to enhance the autophagic process, a cellular recycling mechanism that degrades and removes aggregated proteins and damaged organelles. This is crucial in PD, where the accumulation of toxic α-synuclein aggregates is a central pathological feature.

Signaling Pathways:

-

Akt/mTOR Pathway: Corynoxine induces autophagy by inhibiting the Akt/mTOR signaling pathway.[2] The mTOR complex 1 (mTORC1) is a negative regulator of autophagy. By reducing the phosphorylation of Akt, mTOR, and its downstream effector p70 S6 Kinase (p70S6K), corynoxine effectively disinhibits the autophagy machinery, leading to the formation of autophagosomes and subsequent degradation of cellular cargo, including α-synuclein aggregates.[2]

-

Beclin 1/VPS34 Complex (Corynoxine B): Corynoxine B, an enantiomer of corynoxine, has been found to induce autophagy through a Beclin 1-dependent mechanism. It enhances the activity of the Beclin 1/VPS34 complex by promoting its interaction with High Mobility Group Box 1/2 (HMGB1/2) proteins.[3] This interaction is crucial for the initiation of autophagosome formation.

Neuroinflammation Suppression

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a key contributor to the progressive neurodegeneration in PD. Corynoxine has been shown to mitigate neuroinflammation.

Mechanism:

-

Inhibition of Microglial Activation: Corynoxine significantly reduces the number of activated microglia in the substantia nigra of PD animal models.[3]

-

Reduction of Pro-inflammatory Cytokines: By inhibiting microglial activation, corynoxine leads to a decrease in the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8).[3]

Quantitative Data from Preclinical Studies

The neuroprotective effects of corynoxine have been quantified in several in vivo and in vitro studies.

Table 1: In Vivo Efficacy of Corynoxine in Rodent Models of Parkinson's Disease[3][4]

| Parameter | Animal Model | Treatment Group | Dosage | Outcome |

| Tyrosine Hydroxylase (TH) Positive Neurons | Rotenone-induced Rat Model | Corynoxine-Low | 2.5 mg/kg | Significant prevention of TH-positive neuron loss in the substantia nigra pars compacta (SNpc). |

| Corynoxine-High | 5 mg/kg | Significant prevention of TH-positive neuron loss in the SNpc. | ||

| Rotenone-induced Mouse Model | Corynoxine-Low | 5 mg/kg | Significant prevention of TH-positive neuron loss in the SNpc. | |

| Corynoxine-High | 10 mg/kg | Significant prevention of TH-positive neuron loss in the SNpc. | ||

| α-Synuclein Aggregation | Rotenone-induced Rat Model | Corynoxine-High | 5 mg/kg | Significantly decreased number and expression of α-synuclein aggregates in the SNpc. |

| Autophagy Markers | Rotenone-induced Rat Model | Corynoxine-High | 5 mg/kg | Increased levels of LC3-II and decreased levels of p62 in the SNpc. |

| mTOR Pathway Markers | Rotenone-induced Rat Model | Corynoxine-High | 5 mg/kg | Decreased levels of phosphorylated mTOR and p70S6K in the SNpc. |

| Neuroinflammation Markers | Rotenone-induced Rat Model | Corynoxine-High | 5 mg/kg | Significantly decreased number of activated microglia in the SNpc. |

| Rotenone-induced Mouse Model | Corynoxine-High | 10 mg/kg | Significantly decreased serum levels of TNF-α. |

Table 2: In Vitro Efficacy of Corynoxine[3][5]

| Parameter | Cell Model | Treatment | Concentration | Outcome |

| α-Synuclein Clearance | Inducible PC12 cells (A53T α-synuclein) | Corynoxine | 25 µM | Promoted the clearance of A53T α-synuclein. |

| Autophagy Induction | N2a cells | Corynoxine | 25 µM | Increased levels of LC3-II. |

| mTOR Pathway Markers | N2a cells | Corynoxine | 25 µM | Time-dependent decrease in the phosphorylation of Akt, mTOR, and p70S6K. |

| Neuroinflammation | Inducible PC12 cells (A53T α-synuclein) | Corynoxine | 25 µM | Diminished the release of IL-8. |

Detailed Experimental Protocols

The following are generalized protocols based on published studies. Researchers should optimize these protocols for their specific experimental conditions.

Rotenone-Induced Parkinson's Disease Animal Model[3]

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Rotenone Administration:

-

Rat Model (Acute): Stereotaxic injection of rotenone (e.g., 12 µg in DMSO) into the substantia nigra pars compacta (SNpc).

-

Mouse Model (Chronic): Daily intraperitoneal injections of rotenone (e.g., 2.5 mg/kg) for several weeks.

-

-

Corynoxine Treatment: Corynoxine is typically administered orally (gavage) daily at doses ranging from 2.5 to 10 mg/kg, starting after the induction of the PD model.

-

Behavioral Assessment: Motor function is assessed using tests such as the apomorphine-induced rotation test, rotarod test, and pole test.

-

Tissue Processing and Analysis: After the treatment period, animals are euthanized, and brain tissues are collected. The SNpc and striatum are dissected for analysis.

-

Immunohistochemistry: To assess the number of TH-positive neurons and activated microglia.

-

Western Blotting: To quantify the levels of TH, α-synuclein, LC3-II, p62, p-mTOR, and p-p70S6K.

-

ELISA: To measure the levels of inflammatory cytokines like TNF-α in serum or brain homogenates.

-

In Vitro Cell-Based Assays

-

Cell Lines:

-

Inducible PC12 cells expressing A53T α-synuclein: Used to model α-synuclein aggregation and its downstream effects.

-

N2a (Neuro-2a) cells: A mouse neuroblastoma cell line commonly used to study autophagy.

-

-

Culture Conditions: Cells are maintained in appropriate culture media and conditions.

-

Treatment:

-

For α-synuclein clearance assays, PC12 cells are first treated with an inducing agent (e.g., doxycycline) to express A53T α-synuclein, followed by treatment with corynoxine (e.g., 25 µM).

-

For autophagy assays, N2a cells are treated with corynoxine for various time points.

-

-

Analysis:

-

Western Blotting: Cell lysates are analyzed to determine the levels of α-synuclein, LC3-II, p62, and components of the Akt/mTOR pathway.

-

ELISA: The culture supernatant is used to measure the levels of secreted cytokines like IL-8.

-

Immunofluorescence: To visualize the formation of autophagosomes (LC3 puncta) or α-synuclein aggregates.

-

Blood-Brain Barrier Permeability

A critical factor for any neuroprotective agent is its ability to cross the blood-brain barrier (BBB). While direct studies on the BBB permeability of corynoxine are limited, a derivative of its enantiomer, corynoxine B, named CB6, has been synthesized and shown to have improved brain permeability compared to the parent compound. This suggests that modifications to the corynoxine scaffold could enhance its delivery to the central nervous system. Further studies utilizing in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) are warranted to fully characterize the BBB penetration of corynoxine.

Conclusion and Future Directions

Corynoxine presents a compelling profile as a potential therapeutic agent for Parkinson's disease. Its dual action of promoting autophagy-mediated clearance of α-synuclein and suppressing neuroinflammation addresses two critical aspects of PD pathology. The quantitative data from preclinical models provide a strong rationale for its further development.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To determine the optimal dosing and delivery methods for achieving therapeutic concentrations in the brain.

-

Long-term Efficacy and Safety Studies: To evaluate the sustained neuroprotective effects and potential side effects of chronic corynoxine administration.

-

Clinical Trials: To translate the promising preclinical findings into human studies and assess the therapeutic potential of corynoxine in Parkinson's disease patients.

The development of corynoxine and its derivatives could offer a novel, disease-modifying therapeutic strategy for this debilitating neurodegenerative disorder.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Anti-inflammatory Properties of Corynoxine Alkaloids

This technical guide provides a comprehensive overview of the anti-inflammatory properties of Corynoxine alkaloids, focusing on their mechanisms of action, relevant signaling pathways, and quantitative efficacy. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Corynoxine alkaloids, primarily found in plant species of the Uncaria genus, have demonstrated significant anti-inflammatory potential. These oxindole alkaloids, including Corynoxine and its related compounds, modulate key signaling pathways involved in the inflammatory response, making them promising candidates for further investigation and drug development. This guide summarizes the current understanding of their anti-inflammatory effects, supported by experimental data and detailed methodologies.

Mechanism of Action and Signaling Pathways

Corynoxine alkaloids exert their anti-inflammatory effects through the modulation of several critical signaling cascades. The primary mechanisms involve the inhibition of pro-inflammatory mediators and the activation of protective cellular pathways.

Inhibition of NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).[1][2][] Corynoxeine has been shown to suppress the activation of the NF-κB pathway.[4] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) trigger the phosphorylation and subsequent degradation of IκB proteins, allowing NF-κB dimers to translocate to the nucleus and initiate transcription. Corynoxine alkaloids can interfere with this cascade, leading to a downstream reduction in the production of inflammatory molecules. Studies on related compounds suggest this inhibition can occur at the level of IκB kinase (IKK) activity.[5][6]

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38, are crucial in translating extracellular signals into cellular inflammatory responses.[7][8] Corynoxeine has been identified as an inhibitor of the ERK1/2 phosphorylation pathway, which is involved in vascular smooth muscle cell proliferation, a process linked to inflammation.[9] By blocking ERK1/2 activation, Corynoxeine can lessen the release of pro-inflammatory cytokines and mediators.[9] While direct evidence for Corynoxine's effect on JNK and p38 is still emerging, studies on similar alkaloids like corynoline show potent inhibition of LPS-stimulated phosphorylation of JNK and p38, suggesting a potential area for further investigation with Corynoxine.[10][11]

Involvement of PI3K/AKT/COX-2 Axis

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another significant regulator of inflammation and is often linked to the expression of COX-2.[12] Research has demonstrated that Corynoxine can suppress the PI3K/AKT signaling pathway.[12] This inhibition leads to a consequent downregulation of COX-2 expression, a key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. This mechanism highlights Corynoxine's potential in cancers where inflammation is a driving factor.[12]

Activation of the Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). This pathway plays a critical role in resolving inflammation.[10][11] Corynoxeine has been shown to modulate the Nrf2/HO-1 pathway, contributing to its anti-inflammatory and antioxidant effects.[4] Activation of Nrf2 can inhibit the nuclear translocation of NF-κB, representing a crosstalk between these two key pathways.[4]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies, providing a comparative look at the efficacy of Corynoxine alkaloids.

Table 1: In Vitro Inhibition of Inflammatory Markers by Corynoxine Alkaloids

| Alkaloid | Model/Cell Line | Target | Metric | Result | Reference |

| Corynoxine | A549 Lung Adenocarcinoma Cells | Cell Viability | IC50 | 101.6 µM | [12] |

| Corynoxine | A549 Cells | COX-2 Expression | Inhibition | Significant reduction at 100 µM | [12] |

| Corynoxeine | LPS-stimulated Macrophages | Nitric Oxide (NO) | Inhibition | Dose-dependent reduction | [4] |

| Corynoxeine | LPS-stimulated Macrophages | NF-κB, TNF-α, IL-1β, IL-6 mRNA | Inhibition | Significant reduction | [4] |

| Corynoxeine | Vascular Smooth Muscle Cells | ERK1/2 Phosphorylation | Inhibition | Blocks phosphorylation | [9] |

Table 2: In Vivo Anti-inflammatory Effects of Corynoxine Alkaloids

| Alkaloid | Animal Model | Condition | Dosage | Effect | Reference |

| Corynoxeine | Mice | Colistin-induced Nephrotoxicity | - | Attenuates expression of NF-κB, TNF-α, IL-1β, and IL-6 mRNAs | [4] |

| Corynoxine | Rats | Rotenone-induced Neuroinflammation | 2.5 and 5 mg/kg (oral) | Markedly inhibits TNF-α and IL-8 production; reduces glial cell activation | [4][13] |

| Corynoxine | Mice | Rotenone-induced Neuroinflammation | - | Significantly decreases the number of active microglial cells and serum TNF-α levels | [13] |

Visualized Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental workflows described in this guide.

Caption: Corynoxine's inhibition of key inflammatory signaling pathways.

Caption: A typical experimental workflow for assessing anti-inflammatory activity.

Experimental Protocols

The anti-inflammatory properties of Corynoxine alkaloids have been elucidated through a variety of in vitro and in vivo experimental models.

In Vitro Models

-

Cell Lines: Murine macrophage cell lines, such as RAW 264.7, are commonly used. These cells are robust and respond consistently to inflammatory stimuli like Lipopolysaccharide (LPS).[10][14] Human lung adenocarcinoma (A549) cells have also been used to study the effects on COX-2 expression.[12]

-

Inflammatory Challenge: Inflammation is typically induced by treating cells with LPS (a component of Gram-negative bacteria) at concentrations around 1 µg/mL.[5]

-

Alkaloid Treatment: Cells are generally pre-treated with varying concentrations of the Corynoxine alkaloid for 1-2 hours before the addition of the inflammatory stimulus.

-

Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. This assay quantifies the activity of inducible nitric oxide synthase (iNOS).[15][16]

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[17]

-

Gene Expression Analysis (qPCR): Quantitative real-time polymerase chain reaction (qPCR) is used to measure the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6). Cells are lysed after treatment, RNA is extracted and reverse-transcribed to cDNA for analysis.[10][14]

-

Protein Analysis (Western Blotting): Western blotting is employed to determine the total protein levels of inflammatory markers (e.g., iNOS, COX-2) and to assess the phosphorylation status of signaling proteins (e.g., p-ERK, p-AKT, p-p38). This provides direct insight into the activation state of signaling pathways.[10][14]

In Vivo Models

-

Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation. An inflammatory agent, carrageenan, is injected into the paw of a rodent, and the resulting edema is measured over time. The reduction in paw volume in animals pre-treated with the test compound indicates anti-inflammatory activity.[18]

-

LPS-Induced Systemic Inflammation: Animals are injected with LPS to induce a systemic inflammatory response, characterized by high levels of circulating cytokines. The efficacy of the test compound is determined by its ability to reduce these systemic inflammatory markers.

-

Disease-Specific Models: Corynoxine alkaloids have been tested in specific disease models, such as colistin-induced nephrotoxicity and rotenone-induced neuroinflammation in rodents.[4][13] In these models, the alkaloid is administered (e.g., orally) and its ability to mitigate tissue-specific inflammation, cell damage, and functional deficits is assessed through histological analysis and measurement of local inflammatory markers.[4][13]

Conclusion and Future Directions

Corynoxine alkaloids represent a promising class of natural compounds with potent anti-inflammatory properties. Their multi-target mechanism of action, involving the suppression of key pro-inflammatory pathways like NF-κB, MAPK, and PI3K/AKT, makes them attractive candidates for the development of novel therapeutics for a range of inflammatory diseases.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To identify the key chemical moieties responsible for the anti-inflammatory activity and to synthesize more potent and specific analogs.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are essential to evaluate the drug-like properties and safety of these alkaloids.

-

Efficacy in Chronic Disease Models: Evaluating the therapeutic potential of Corynoxine alkaloids in more complex, chronic models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease) is a critical next step.

-

Target Deconvolution: Precisely identifying the direct molecular targets of Corynoxine alkaloids will provide a deeper understanding of their mechanisms and facilitate rational drug design.

This guide provides a solid foundation for researchers and drug developers interested in the therapeutic potential of Corynoxine alkaloids as anti-inflammatory agents. The data and methodologies presented herein underscore the need for continued exploration of these valuable natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. globalsciencebooks.info [globalsciencebooks.info]

- 4. Corynoxeine Supplementation Ameliorates Colistin-Induced Kidney Oxidative Stress and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the Therapeutic Potential of Mitragynine and Corynoxeine: Kratom-Derived Indole and Oxindole Alkaloids for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Corynoline Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Quinolone alkaloids with nitric oxide production inhibitory activity from Orixa japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antinociceptive and Anti-inflammatory Effect of Corynoline in Different Nociceptive and Inflammatory Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Chemical Properties of Corynoxine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynoxine is a naturally occurring oxindole alkaloid found in several plant species, most notably from the Uncaria and Mitragyna genera. This document provides a comprehensive overview of the chemical structure and physicochemical properties of Corynoxine. It details its molecular identity, and key chemical characteristics and outlines the experimental methodologies used to determine these properties. Furthermore, this guide elucidates the role of Corynoxine as a modulator of the Akt/mTOR signaling pathway, a critical cellular cascade implicated in autophagy and neuroprotection. Detailed diagrams of the signaling pathway and a typical experimental workflow to investigate its mechanism of action are provided to facilitate further research and drug development efforts.

Chemical Structure and Identification

Corynoxine is a tetracyclic oxindole alkaloid with a complex stereochemical structure. Its systematic identification is crucial for unambiguous scientific communication and research.

| Identifier | Value | Source |

| IUPAC Name | methyl (E)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | [1] |

| Molecular Formula | C22H28N2O4 | [1] |

| CAS Number | 6877-32-3 | [1] |

| SMILES | CC[C@@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O | [1] |

| InChI | InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15+,19+,22+/m1/s1 | [1] |

| InChIKey | DAXYUDFNWXHGBE-NRAMRBJXSA-N | [1] |

Physicochemical Properties

The physicochemical properties of Corynoxine are essential for its handling, formulation, and understanding its pharmacokinetic profile.

| Property | Value | Source |

| Molecular Weight | 384.5 g/mol | [1] |

| Melting Point | 166-168 °C | |

| Solubility (Corynoxine Base) | Ethanol: 50 mg/mL (130.05 mM) DMSO: 55 mg/mL (143.05 mM) Water: Insoluble | [2] |

| Solubility (Corynoxine HCl) | Ethanol: ~3 mg/mL DMSO: ~30 mg/mL DMF: ~30 mg/mL Aqueous Buffers: Sparingly soluble (~0.25 mg/mL in 1:4 DMSO:PBS pH 7.2) | [3] |

| pKa | Data not available. Predicted basic pKa for the related Corynoxine B is 10.71. |

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus can be used to determine the melting point of Corynoxine.

-

Sample Preparation: A small amount of finely powdered, dry Corynoxine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. The melting point is reported as this range.

Determination of pKa by Potentiometric Titration

The pKa of Corynoxine, an alkaloid with basic nitrogen atoms, can be determined by potentiometric titration.

-

Solution Preparation: A precise weight of Corynoxine is dissolved in a suitable solvent, typically an aqueous-organic mixture like ethanol-water, to a known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., HCl) is used as the titrant and is added incrementally using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the moles of acid added equal the initial moles of the basic sites on Corynoxine, is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point, where half of the Corynoxine has been protonated.[4][5]

Biological Activity and Signaling Pathway

Corynoxine has been identified as a natural autophagy enhancer with neuroprotective properties.[2] Its mechanism of action involves the modulation of the Akt/mTOR signaling pathway.

Corynoxine and the Akt/mTOR Signaling Pathway

Corynoxine induces autophagy by inhibiting the Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival. In a simplified model, the binding of growth factors to their receptors activates PI3K, which in turn activates Akt. Akt then activates mTOR, which subsequently phosphorylates and inactivates proteins required for the initiation of autophagy, such as ULK1. By inhibiting the phosphorylation of Akt and mTOR, Corynoxine relieves this inhibition on the autophagy machinery, leading to the formation of autophagosomes and the degradation of cellular components, including misfolded proteins implicated in neurodegenerative diseases.

Caption: Corynoxine's inhibitory effect on the Akt/mTOR signaling pathway.

Experimental Workflow for Investigating Corynoxine's Effect on the Akt/mTOR Pathway

The following workflow outlines a typical experimental approach to confirm the effect of Corynoxine on the Akt/mTOR pathway in a neuronal cell line.

Caption: Workflow for analyzing Corynoxine's effect on Akt/mTOR signaling.

Neuronal cell lines (e.g., SH-SY5Y) are cultured in appropriate media and conditions. Cells are then treated with varying concentrations of Corynoxine for different durations to assess dose- and time-dependent effects.

This technique is used to detect changes in the phosphorylation status of key proteins in the Akt/mTOR pathway.

-

Protein Extraction and Quantification: After treatment, cells are lysed to extract total protein. The protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.

-

Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of Akt and mTOR, as well as markers for autophagy (e.g., LC3-II/I). A loading control (e.g., β-actin or GAPDH) is also used to normalize the results.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands is quantified using densitometry software to determine the relative changes in protein phosphorylation and expression.[6][7][8]

To visually confirm the induction of autophagy, immunofluorescence staining for LC3 can be performed.

-

Cell Seeding and Treatment: Cells are grown on coverslips and treated with Corynoxine.

-

Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody entry.

-

Staining: Cells are incubated with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody. Nuclei are often counterstained with DAPI.

-

Imaging: The formation of LC3 puncta, which represent autophagosomes, is visualized and quantified using a fluorescence microscope. An increase in the number of puncta per cell indicates the induction of autophagy.[9][10]

Conclusion

Corynoxine is a promising natural compound with well-defined chemical properties and significant biological activity. Its ability to induce autophagy through the inhibition of the Akt/mTOR signaling pathway makes it a valuable lead compound for the development of therapeutics for neurodegenerative disorders. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the pharmacological potential of Corynoxine.

References

- 1. Corynoxine | C22H28N2O4 | CID 10475115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Corynoxine | Autophagy | TargetMol [targetmol.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

- 7. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]

- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

The Alkaloid Corynoxine: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynoxine is a naturally occurring oxindole alkaloid found in several plant species. It is a diastereomer of corynoxine B and rhynchophylline. As a member of the monoterpenoid indole alkaloid family, Corynoxine has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of Corynoxine, details of its biosynthetic pathway, and relevant experimental protocols for its isolation and analysis.

Natural Sources of Corynoxine

Corynoxine has been identified in various plant species, primarily within the Rubiaceae family. The principal genera known to produce this alkaloid are Uncaria and Mitragyna.

Table 1: Plant Species Containing Corynoxine

| Family | Genus | Species | Common Name(s) |

| Rubiaceae | Mitragyna | Mitragyna speciosa | Kratom |

| Rubiaceae | Uncaria | Uncaria rhynchophylla | Cat's Claw, Gou-teng |

| Rubiaceae | Uncaria | Uncaria tomentosa | Cat's Claw |

| Rubiaceae | Uncaria | Uncaria macrophylla | |

| Rubiaceae | Uncaria | Uncaria attenuata | |

| Apocynaceae | Hoya | Hoya macrophylla | Wax Plant |

The concentration of Corynoxine can vary significantly depending on the plant species, geographical origin, and even the specific chemotype of the plant.[1]

Quantitative Analysis of Corynoxine in Natural Sources

Quantitative data on Corynoxine content is crucial for standardization and potential therapeutic applications. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common analytical technique for the quantification of Corynoxine in plant materials.[1][2]

Table 2: Quantitative Data of Corynoxine in Mitragyna speciosa

| Plant Material | Method | Corynoxine Content (% w/w) | Reference |

| Mitragyna speciosa leaf extracts and commercial products | UPLC-MS/MS | 0.01% - 2.8% (of total alkaloids) | [2] |

| Mitragyna speciosa commercial products | UHPLC-MS/MS | Variable, minor alkaloid | [1] |

Table 3: Quantitative Data of Corynoxine in Uncaria Species

| Plant Material | Method | Corynoxine Content | Reference |

| Uncaria rhynchophylla | HPLC | 20 mg isolated from 1 kg | [3] |

| Uncaria species | LC-MS/MS | Variable, present in several species | [2] |

Biosynthesis of Corynoxine

The biosynthesis of Corynoxine follows the general pathway of monoterpenoid indole alkaloids, originating from the amino acid tryptophan and the monoterpenoid secologanin. The formation of the characteristic oxindole scaffold is a later step in the pathway.

Early Stages: Formation of Strictosidine

-

Tryptamine Formation : The biosynthesis begins with the decarboxylation of L-tryptophan to tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC) .[4][5][6]

-

Strictosidine Synthesis : Tryptamine then undergoes a Pictet-Spengler condensation with secologanin, a monoterpenoid derived from the iridoid pathway. This crucial step is catalyzed by strictosidine synthase (STR) , yielding strictosidine, the common precursor to all monoterpenoid indole alkaloids.[7]

Late Stages: Formation of the Oxindole Scaffold

The precise enzymatic steps leading from the central indole alkaloid precursors to the oxindole alkaloid Corynoxine are still an active area of research. However, it is widely proposed that oxindole alkaloids are formed via the oxidation of their corresponding indole alkaloid precursors. The conversion likely involves rearrangement of the indole nucleus. While the specific enzymes have not been fully characterized, it is hypothesized that cytochrome P450 monooxygenases or other oxidative enzymes play a role in this transformation.

Experimental Protocols

Isolation and Purification of Corynoxine from Uncaria rhynchophylla

This protocol is adapted from a method for the bioassay-guided isolation of neuroprotective compounds.[3]

-

Extraction :

-

Macerate 1 kg of powdered Uncaria rhynchophylla in 6 L of 70% aqueous ethanol for 24 hours at room temperature.

-

Reflux the mixture for 30 minutes. Repeat the extraction twice.

-

Pool the fractions and concentrate using a rotary evaporator at reduced pressure at 40°C to yield the crude extract.

-

-

Fractionation :

-

Resuspend the crude extract in water and perform liquid-liquid partitioning with ethyl acetate.

-

Subject the ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute with a gradient of chloroform-methanol to obtain several sub-fractions.

-

-

Purification :

-

Further separate the Corynoxine-containing sub-fraction using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

HPLC Conditions :

-

Column: Semi-preparative C18 column.

-

Mobile Phase: 0.01 mmol/L triethylamine in 70% (v/v) aqueous methanol.

-

Flow Rate: 2 mL/min.

-

-

Collect the fraction corresponding to the retention time of Corynoxine.

-

-

Structural Elucidation :

-

Confirm the structure of the isolated compound as Corynoxine using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Quantitative Analysis of Corynoxine in Mitragyna speciosa by UPLC-MS/MS

This protocol is based on a validated method for the simultaneous quantification of key Kratom alkaloids.[2]

-

Sample Preparation :

-

Extract a known weight of powdered plant material or commercial product with an appropriate solvent (e.g., ethanol).

-

Perform sonication or other methods to ensure efficient extraction.

-

Filter the extract and dilute to a known concentration within the linear range of the instrument.

-

-

UPLC-MS/MS Conditions :

-

Chromatographic Separation :

-

Column: Acquity BEH C18 column.

-

Mobile Phase: Gradient elution with acetonitrile and an aqueous ammonium acetate buffer (e.g., 10mM, pH 3.5).

-

Total analysis time is typically around 22.5 minutes to achieve separation of diastereomers.

-

-

Mass Spectrometry Detection :

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

-

-

Quantification :

-

Prepare a calibration curve using a certified reference standard of Corynoxine over a linear concentration range (e.g., 1-200 ng/mL).

-

Calculate the concentration of Corynoxine in the sample by comparing its peak area to the calibration curve.

-

References

- 1. Kratom ( Mitragyna speciosa ) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous quantification of ten key Kratom alkaloids in Mitragyna speciosa leaf extracts and commercial products by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hpst.cz [hpst.cz]

- 4. Induction of de-novo synthesis of tryptophan decarboxylase in cell suspensions of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Tryptophan decarboxylase - Wikipedia [en.wikipedia.org]

- 6. Characterization of rice tryptophan decarboxylases and their direct involvement in serotonin biosynthesis in transgenic rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hasyweb.desy.de [hasyweb.desy.de]

The Pharmacological Profile of Corynoxine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynoxine, a tetracyclic oxindole alkaloid primarily isolated from plants of the Uncaria (Gouteng) genus, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of corynoxine and its key derivatives, including corynoxine B, isocorynoxine, rhynchophylline, and isorhynchophylline. The document details their mechanisms of action, therapeutic potential, and the experimental methodologies used to elucidate these properties, with a focus on quantitative data and signaling pathway modulation.

Core Pharmacological Activities

Corynoxine and its derivatives exhibit a broad spectrum of pharmacological effects, primarily centered on neuroprotection, anti-inflammatory, and anti-cancer activities. These compounds have been shown to modulate key cellular signaling pathways, including the PI3K/AKT/mTOR axis, and interact with various neurotransmitter systems.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for corynoxine and its derivatives, providing a comparative overview of their potency and efficacy in various experimental models.

Table 1: Cytotoxicity and Anti-proliferative Activity

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| Corynoxine | A549 (Lung Adenocarcinoma) | MTT Assay | IC50 | 101.6 µM | [1] |

| Isorhynchophylline | A549 (Lung Adenocarcinoma) | MTT Assay | IC50 | 236 µM | [1] |

| Isorhynchophylline | HepG2 (Hepatocellular Carcinoma) | MTT Assay | IC50 | 130 µM | [1] |

Table 2: Neuroprotective and Neuromodulatory Activity

| Compound | Target/Model | Assay | Endpoint | Value | Reference |

| Rhynchophylline | NMDA Receptor | Electrophysiology (Xenopus oocytes) | IC50 | 43.2 µM | [2] |

| Isorhynchophylline | NMDA Receptor | Electrophysiology (Xenopus oocytes) | IC50 | 48.3 µM | [2] |

| Isorhynchophylline | Aβ25-35-induced cognitive deficits in rats | In vivo | Effective Dose | 20 or 40 mg/kg | [3] |

| Rhynchophylline | APP/PS1 transgenic mice | In vivo | Effective Dose | 50 mg/kg/day | [3] |

Table 3: Anti-HIV Activity

| Compound | Assay | Endpoint | Value | Reference |

| Macrophylline D | Anti-HIV Assay | EC50 | 11.31 ± 3.29 μM | [4] |

| Isorhynchophylline | Anti-HIV Assay | EC50 | 18.77 ± 6.14 μM | [4] |

| Corynoxine | Anti-HIV Assay | EC50 | 30.02 ± 3.73 μM | [4] |

Signaling Pathway Modulation: The PI3K/AKT/mTOR Axis

A primary mechanism through which corynoxine and its derivatives exert their cellular effects is the modulation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and autophagy.

Corynoxine has been shown to suppress the PI3K/AKT pathway, leading to a reduction in the phosphorylation of key downstream effectors such as Akt, mTOR, and p70 S6 Kinase.[5] This inhibition of the PI3K/AKT/mTOR pathway is a central element in the anti-cancer and autophagy-inducing effects of corynoxine.

Signaling Pathway Diagram

The following diagram, generated using Graphviz DOT language, illustrates the inhibitory effect of Corynoxine on the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of corynoxine and its derivatives.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of corynoxine and its derivatives on cancer cell lines such as A549.

Materials:

-

96-well plates

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Corynoxine or its derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of corynoxine or its derivatives in culture medium. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis for PI3K/AKT Pathway Proteins

This protocol is designed to assess the effect of corynoxine on the phosphorylation status of key proteins in the PI3K/AKT pathway in cell lines like SH-SY5Y.

Materials:

-

6-well plates

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate SH-SY5Y cells in 6-well plates and grow to 70-80% confluency. Treat the cells with corynoxine at various concentrations for the desired time.

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using the BCA protein assay.

-

SDS-PAGE and Transfer: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Glutamate-Induced Cell Death Assay in HT22 Cells

This protocol is used to evaluate the neuroprotective effects of corynoxine derivatives against glutamate-induced oxidative stress in the HT22 hippocampal neuronal cell line.

Materials:

-

24-well plates

-

HT22 cells

-

Cell culture medium

-

Glutamate

-

Corynoxine derivatives

-

Propidium iodide (PI) or Annexin V-FITC for apoptosis detection

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Plating: Seed HT22 cells in 24-well plates.

-

Pre-treatment: Pre-treat the cells with various concentrations of the corynoxine derivative for 1-2 hours.

-

Glutamate Exposure: Induce cytotoxicity by adding glutamate (typically 5-10 mM) to the cell culture medium and incubate for 12-24 hours.

-

Assessment of Cell Death:

-

PI Staining: Add propidium iodide to the wells and incubate for 15 minutes. Visualize and count the number of PI-positive (dead) cells using a fluorescence microscope.

-

Annexin V-FITC/PI Staining: For a more detailed analysis of apoptosis, stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol and analyze by flow cytometry.

-

-

Data Analysis: Quantify the percentage of dead or apoptotic cells in the treated groups compared to the glutamate-only control group to determine the neuroprotective effect of the compound.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the pharmacological profile of a corynoxine derivative.

Conclusion

Corynoxine and its derivatives represent a promising class of natural compounds with significant therapeutic potential, particularly in the fields of oncology and neuropharmacology. Their ability to modulate critical signaling pathways like the PI3K/AKT/mTOR axis provides a solid foundation for further drug development efforts. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers dedicated to exploring the full pharmacological landscape of these intriguing alkaloids. Further investigation is warranted to fully elucidate their structure-activity relationships and to optimize their profiles for clinical applications.

References

- 1. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhynchophylline and isorhynchophylline inhibit NMDA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence on Integrating Pharmacokinetics to Find Truly Therapeutic Agent for Alzheimer's Disease: Comparative Pharmacokinetics and Disposition Kinetics Profiles of Stereoisomers Isorhynchophylline and Rhynchophylline in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Corynoxine, a natural autophagy enhancer, promotes the clearance of alpha-synuclein via Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Corynoxine's Impact on the PI3K/AKT Signaling Pathway: A Technical Guide

Introduction

Corynoxine, a primary bioactive alkaloid isolated from the traditional Chinese medicine Uncaria rhynchophylla, has garnered significant interest for its diverse pharmacological activities, including neuroprotective and anti-inflammatory properties.[1][2] Recent research has illuminated its potent anti-cancer effects, particularly in non-small cell lung cancer (NSCLC) and lung adenocarcinoma (LUAD).[1][3][4] A critical mechanism underlying these effects is the targeted disruption of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[1][3]